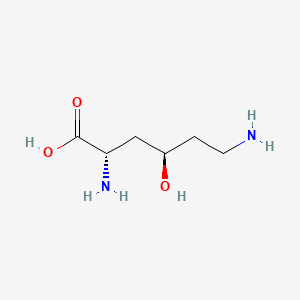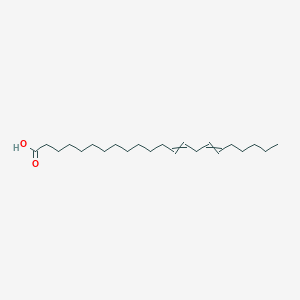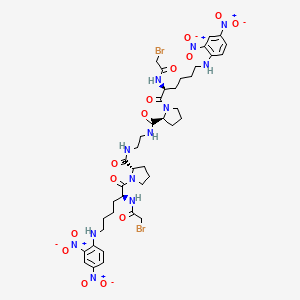
Threo-4-hydroxy-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-hydroxy-L-lysine is a 4-hydrox-L-lysine that is L-lysine substituted at position 4 by a hydroxy group (the 4R-threo-stereoisomer). It is a conjugate base of a (4R)-4-hydroxy-L-lysine(1+).
Aplicaciones Científicas De Investigación
Synthesis and Antibiotic Application
- Threo-4-hydroxy-L-lysine is a constituent amino acid of antibiotics such as tuberactinomycin A and N. It has been synthesized from threo-β-hydroxy-L-ornithine derivative through the Arndt-Eistert reaction, offering a route for peptide synthesis (Teshima, Ando, & Shiba, 1980).
Enzymatic Activity and Bioconversion
- L-threo-3-Hydroxyaspartate dehydratase, an enzyme involved in the cleavage of L-threo-3-hydroxyaspartate (related to threo-4-hydroxy-L-lysine), has been studied for its specific enzymatic activity and potential in bioconversion processes. The enzyme exhibits dehydratase activity specific only to L-threo-3-hydroxyaspartate, indicating its relevance in metabolic pathways (Murakami, Maeda, Yokota, & Wada, 2009).
Protein Conjugation
- The use of modified lysine side-chains, like Lys(Thz), can facilitate site-specific modification of chemically synthesized proteins. Though not directly threo-4-hydroxy-L-lysine, this research points to the broader applicability of modified lysines in protein chemistry (Van de Vijver et al., 2010).
Chromatographic Resolution
- Threo-β-hydroxy-DL-aspartic acid, closely related to threo-4-hydroxy-L-lysine, has been resolved using optically active resin containing L-lysine, suggesting a method for the resolution of similar compounds (Anpeiji et al., 1983).
Propiedades
Número CAS |
60594-62-9 |
|---|---|
Nombre del producto |
Threo-4-hydroxy-L-lysine |
Fórmula molecular |
C6H14N2O3 |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
(2S,4R)-2,6-diamino-4-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H14N2O3/c7-2-1-4(9)3-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/t4-,5+/m1/s1 |
Clave InChI |
ASYBZHICIMVQII-UHNVWZDZSA-N |
SMILES isomérico |
C(CN)[C@H](C[C@@H](C(=O)O)N)O |
SMILES |
C(CN)C(CC(C(=O)O)N)O |
SMILES canónico |
C(CN)C(CC(C(=O)O)N)O |
Otros números CAS |
60594-62-9 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2h-Pyrido[4,3-b]indol-2-ol](/img/structure/B1206655.png)








